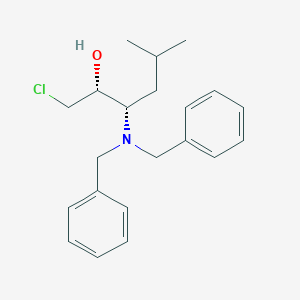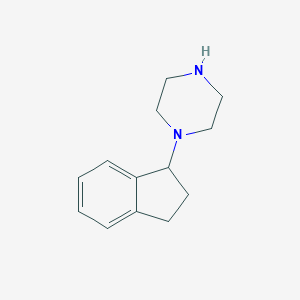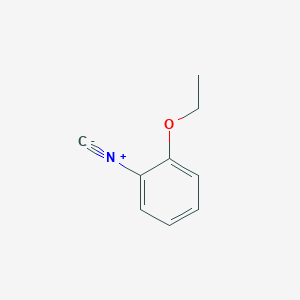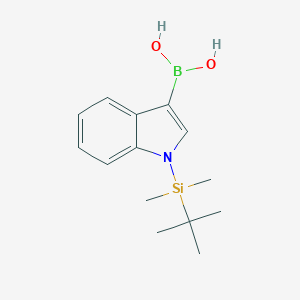
1-Ethoxy-1,1-difluoro-3-methylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-1,1-difluoro-3-methylbutan-2-one, also known as EFDB, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of ketones and is widely used in various laboratory experiments due to its unique properties.
Mechanism of Action
1-Ethoxy-1,1-difluoro-3-methylbutan-2-one acts as a reversible inhibitor of acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft and enhancing its effects on the nervous system.
Biochemical and Physiological Effects:
1-Ethoxy-1,1-difluoro-3-methylbutan-2-one has been shown to have various biochemical and physiological effects. It has been found to improve memory and cognitive function in animal models. It also has analgesic properties and has been used to alleviate pain in various experimental models. 1-Ethoxy-1,1-difluoro-3-methylbutan-2-one has been shown to have anti-inflammatory effects and has been used to reduce inflammation in various tissues.
Advantages and Limitations for Lab Experiments
1-Ethoxy-1,1-difluoro-3-methylbutan-2-one has several advantages for laboratory experiments. It is a potent inhibitor of acetylcholinesterase, making it useful for studying the role of acetylcholine in various physiological processes. It is also relatively stable and easy to synthesize, making it a cost-effective option for researchers. However, 1-Ethoxy-1,1-difluoro-3-methylbutan-2-one has some limitations, such as its potential toxicity at high doses and its limited solubility in aqueous solutions.
Future Directions
For research include the development of more potent and selective inhibitors of acetylcholinesterase and the study of the potential therapeutic applications of 1-Ethoxy-1,1-difluoro-3-methylbutan-2-one.
Synthesis Methods
1-Ethoxy-1,1-difluoro-3-methylbutan-2-one can be synthesized by reacting 3-methyl-2-butanone with ethyl difluoroacetate in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained in high yield after purification using column chromatography.
Scientific Research Applications
1-Ethoxy-1,1-difluoro-3-methylbutan-2-one has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. 1-Ethoxy-1,1-difluoro-3-methylbutan-2-one has been used to study the role of acetylcholine in various physiological processes such as memory, learning, and muscle contraction.
properties
CAS RN |
165544-40-1 |
|---|---|
Product Name |
1-Ethoxy-1,1-difluoro-3-methylbutan-2-one |
Molecular Formula |
C7H12F2O2 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
1-ethoxy-1,1-difluoro-3-methylbutan-2-one |
InChI |
InChI=1S/C7H12F2O2/c1-4-11-7(8,9)6(10)5(2)3/h5H,4H2,1-3H3 |
InChI Key |
XDYZEGZMONCOAV-UHFFFAOYSA-N |
SMILES |
CCOC(C(=O)C(C)C)(F)F |
Canonical SMILES |
CCOC(C(=O)C(C)C)(F)F |
synonyms |
2-Butanone, 1-ethoxy-1,1-difluoro-3-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)

![3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B60849.png)




![(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B60856.png)

